Cas no 68107-81-3 (R-Acebutolol)
R-Acebutolol Chemical and Physical Properties
Names and Identifiers
-
- R-Acebutolol
- N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
- 856NOF5HE9
- 68107-81-3
- Acebutolol, (R)-
- Q27269601
- (r)-N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]-butanamide
- BIDD:GT0524
- UNII-856NOF5HE9
- (+)-Acebutolol
- BUTANAMIDE, N-(3-ACETYL-4-(2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)PHENYL)-, (R)-
- (R)-Acebutolol
- Butanamide, N-(3-acetyl-4-((2R)-2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
- DTXSID80218303
- SCHEMBL316625
-
- Inchi: 1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
- InChI Key: GOEMGAFJFRBGGG-OAHLLOKOSA-N
- SMILES: O(C1C=CC(=CC=1C(C)=O)NC(CCC)=O)C[C@@H](CNC(C)C)O
Computed Properties
- Exact Mass: 336.20504
- Monoisotopic Mass: 336.205
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 10
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 87.7Ų
Experimental Properties
- Density: 1.118
- Boiling Point: 564.1°C at 760 mmHg
- Flash Point: 295°C
- Refractive Index: 1.542
- PSA: 87.66
R-Acebutolol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A123805-25mg |
R-Acebutolol |
68107-81-3 | 25mg |
$ 110.00 | 2023-04-19 | ||
| TRC | A123805-50mg |
R-Acebutolol |
68107-81-3 | 50mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A123805-100mg |
R-Acebutolol |
68107-81-3 | 100mg |
$ 379.00 | 2023-04-19 | ||
| TRC | A123805-250mg |
R-Acebutolol |
68107-81-3 | 250mg |
$ 839.00 | 2023-04-19 | ||
| TRC | A123805-1g |
R-Acebutolol |
68107-81-3 | 1g |
$ 3000.00 | 2023-09-09 |
R-Acebutolol Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on R-Acebutolol
R-Acebutolol (CAS No. 68107-81-3): A Comprehensive Overview of Its Properties and Applications
R-Acebutolol (CAS No. 68107-81-3) is a selective beta-adrenergic receptor blocker widely recognized for its cardiovascular applications. As the R-enantiomer of acebutolol, it exhibits distinct pharmacological properties compared to its S-counterpart. This compound has garnered significant attention in recent years due to its role in managing hypertension and arrhythmias, aligning with the growing global focus on heart health and personalized medicine approaches.
The molecular structure of R-acebutolol hydrochloride contributes to its unique binding affinity for β1-adrenergic receptors. Researchers have noted its cardioselective action, which makes it particularly valuable in clinical settings where targeted therapy is preferred. Current trends in pharmaceutical development emphasize the importance of such enantiomerically pure compounds, as they often demonstrate improved efficacy and reduced side effects compared to racemic mixtures.
In therapeutic applications, R-acebutolol CAS 68107-81-3 has shown promise beyond its conventional uses. Recent studies explore its potential in migraine prophylaxis and anxiety management, addressing two prevalent health concerns in modern society. The compound's ability to cross the blood-brain barrier while maintaining cardiovascular benefits positions it as a multifaceted therapeutic agent, answering frequent patient queries about multi-purpose medications.
The synthesis of R-acebutolol API involves sophisticated chiral separation techniques, reflecting advancements in asymmetric synthesis technologies. Pharmaceutical manufacturers increasingly seek high-purity R-acebutolol bulk supplies to meet the demand for enantiomerically pure drug formulations. This aligns with industry movements toward precision medicine and regulatory preferences for single-enantiomer drugs.
From a pharmacological perspective, R-acebutolol properties include moderate lipophilicity and intrinsic sympathomimetic activity (ISA). These characteristics contribute to its clinical profile, offering hemodynamic stability that makes it suitable for patients with concurrent respiratory conditions. Healthcare professionals frequently search for such detailed mechanism of action information when considering treatment options.
Market analysis indicates growing interest in R-acebutolol suppliers and manufacturing processes, particularly from regions with aging populations facing increased cardiovascular challenges. The compound's stability profile and established safety record make it a reliable choice in formularies, addressing common concerns about long-term medication safety.
Recent innovations in drug delivery systems have explored novel formulations of R-acebutolol hydrochloride, including sustained-release preparations. These developments respond to patient needs for once-daily dosing convenience and improved compliance, topics that consistently rank high in healthcare-related searches.
Quality standards for R-acebutolol CAS 68107-81-3 are rigorously maintained, with pharmacopeial specifications ensuring batch-to-batch consistency. Analytical methods such as chiral HPLC verification have become crucial in quality control protocols, reflecting the pharmaceutical industry's emphasis on enantiomeric purity testing.
Environmental considerations in R-acebutolol production have gained attention, with manufacturers implementing green chemistry principles to reduce waste and energy consumption. This responds to growing concerns about sustainable pharmaceuticals among environmentally conscious consumers and regulatory bodies alike.
Future research directions for R-acebutolol may explore its potential in metabolic syndrome management, given emerging evidence of beta-blockers' effects on glucose metabolism. Such applications would address the global rise in diabetes and cardiovascular comorbidity, topics of significant public health interest.
For researchers and industry professionals seeking detailed specifications, R-acebutolol technical data sheets provide comprehensive information on physicochemical properties, solubility characteristics, and stability parameters. These resources answer frequent technical queries about compound handling and formulation compatibility.
The global R-acebutolol market continues to evolve, with patent expirations creating opportunities for generic versions while maintaining quality standards. This dynamic reflects broader trends in pharmaceutical accessibility and cost containment strategies in healthcare systems worldwide.
In conclusion, R-Acebutolol (CAS No. 68107-81-3) represents an important therapeutic agent with expanding applications in cardiovascular medicine and beyond. Its development story mirrors the pharmaceutical industry's progression toward targeted therapies and enantiomerically pure drugs, offering valuable insights into modern drug discovery and development paradigms.
68107-81-3 (R-Acebutolol) Related Products
- 37517-30-9(Acebutolol)
- 22568-64-5(rac Diacetolol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)